3-(3-(4-Chlorophenyl)-2-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid
Description
This compound is a pyrazolo[1,5-a]pyrimidine derivative featuring a 4-chlorophenyl group at position 3, an ethyl group at position 2, a methyl group at position 5, and a propanoic acid moiety at position 5.
Properties
IUPAC Name |
3-[3-(4-chlorophenyl)-2-ethyl-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c1-3-14-16(11-4-6-12(19)7-5-11)17-20-10(2)13(8-9-15(23)24)18(25)22(17)21-14/h4-7,21H,3,8-9H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJWLMODQHNTRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=NC(=C(C(=O)N2N1)CCC(=O)O)C)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-Chlorophenyl)-2-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a catalyst to facilitate the reaction.
Introduction of the 4-chlorophenyl group: This step typically involves a substitution reaction where a chlorophenyl group is introduced to the core structure.
Addition of the ethyl and methyl groups: These groups are usually added through alkylation reactions.
Formation of the propanoic acid side chain:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-Chlorophenyl)-2-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrazolo-pyrimidines have shown selective inhibition of colon cancer cell proliferation. In vitro assays indicated that certain derivatives exhibited IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 cells, demonstrating significant anticancer properties while sparing normal cells like HEK-293 .
- Immunosuppressive Effects :
- Antibacterial Properties :
Biochemical Mechanisms
The mechanisms through which this compound exerts its effects are multifaceted:
- Targeting HSP90 and TRAP1 Signaling Pathways : The anticancer activity was linked to the modulation of heat shock protein 90 (HSP90) and tumor repressor protein 1 (TRAP1) pathways, crucial for cancer cell survival and proliferation .
Synthesis and Derivative Development
The synthesis of 3-(3-(4-Chlorophenyl)-2-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid involves several steps:
- Initial Synthesis : Starting from simpler pyrazole derivatives, the synthesis involves multiple reaction conditions including saponification and hydrazinolysis to yield the desired acid form.
- Modification for Enhanced Activity : Structure modifications have been employed to enhance biological activity and selectivity against specific cancer cell lines .
Data Table: Summary of Biological Activities
| Activity Type | Test System | IC50 Values (mg/mL) | Notes |
|---|---|---|---|
| Anticancer | HCT-116 Cells | 0.12 - 0.81 | Selective against cancer cells |
| Immunosuppressive | In Vitro Assays | Potent | Potential use in autoimmune diseases |
| Antibacterial | Various Bacterial Strains | N/A | Promising results against Gram-positive and Gram-negative bacteria |
Case Studies
-
Colon Cancer Study :
A study synthesized 24 derivatives based on the pyrazolo-pyrimidine structure, assessing their effects on HCT-116 cells. Compounds with the highest activity (IC50 = 0.12 mg/mL) were identified as candidates for further development in cancer therapy . -
Immunosuppressive Study :
Research demonstrated that specific derivatives could effectively modulate immune responses in vitro, indicating potential therapeutic applications in transplant medicine or autoimmune disorders .
Mechanism of Action
The mechanism of action of 3-(3-(4-Chlorophenyl)-2-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below compares substituents and inferred properties of the target compound with three analogs:
Key Research Findings
Bioactivity :
- The 4-chlorophenyl group in the target compound may enhance binding to halogen-sensitive targets (e.g., kinases or GPCRs) compared to the methoxyphenyl () or unsubstituted analogs () .
- The ethyl group at position 2 likely improves metabolic stability by reducing oxidative degradation, a common issue with methyl or hydrogen substituents .
- Physicochemical Properties: The propanoic acid moiety in all analogs improves aqueous solubility, but the target compound’s higher logP (due to Cl and ethyl groups) may favor blood-brain barrier penetration .
- Synthetic Accessibility: outlines a general synthesis route for pyrazolo-pyrimidine derivatives using malononitrile or ethyl cyanoacetate, suggesting the target compound could be synthesized via similar methods with tailored starting materials .
Discontinued Analog (CAS 1204298-05-4)
The discontinuation of the 4-methoxyphenyl analog () highlights the importance of substituent selection. The methoxy group’s electron-donating nature may reduce target affinity or introduce off-target effects, while its metabolic conversion to toxic metabolites (e.g., quinones) could explain its withdrawal .
Biological Activity
The compound 3-(3-(4-Chlorophenyl)-2-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid is a member of the pyrazolopyrimidine class of compounds, which have garnered attention due to their diverse biological activities. This article explores the synthesis, pharmacological properties, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.
Chemical Structure
The molecular formula of the compound is , and its structure is characterized by a fused pyrazolo[1,5-a]pyrimidine ring system with a propanoic acid side chain. The presence of the 4-chlorophenyl group contributes to its biological activity.
Antimicrobial Properties
Research indicates that pyrazolopyrimidine derivatives exhibit significant antimicrobial activity. A study by Ashok et al. (2007) demonstrated that compounds with similar structures possess inhibitory effects against various bacterial strains, suggesting potential utility in treating infections caused by resistant bacteria .
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory activity in preclinical models. A study reported that derivatives of pyrazolopyrimidine can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators .
Anticancer Activity
Recent investigations have highlighted the anticancer potential of pyrazolopyrimidine derivatives. For instance, compounds with similar scaffolds have been found to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation . Specific studies have focused on their effects on breast and colon cancer cell lines, revealing IC50 values that indicate potent cytotoxicity.
Case Studies
| Study | Compound | Target | Findings |
|---|---|---|---|
| Ashok et al. (2007) | Pyrazolopyrimidine Derivative | Bacterial Strains | Significant antimicrobial activity against E. coli and S. aureus |
| Liu et al. (2004) | Similar Derivative | COX Enzymes | Inhibition leading to reduced inflammation |
| Sridhar et al. (2006) | Fused Pyrazolopyrimidine | Cancer Cell Lines | Induced apoptosis in MCF-7 and HT-29 cells |
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in inflammation and cancer progression.
- Cell Signaling Modulation : It influences signaling pathways such as MAPK and PI3K/Akt, which are critical for cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
